molecular formula C24H13Br2ClN2O5 B12052008 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355421-50-0

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12052008
CAS No.: 355421-50-0
M. Wt: 604.6 g/mol
InChI Key: ZHMYSAAAAYYQTF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: Introduction of the bromo and chloro groups can be done via electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group can be introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the nitro group.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of corresponding amines.

    Substitution of Halogens: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate

Uniqueness

The presence of both chloro and nitro groups, along with the bromo-substituted quinoline core, makes 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate unique. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

355421-50-0

Molecular Formula

C24H13Br2ClN2O5

Molecular Weight

604.6 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H13Br2ClN2O5/c25-15-4-1-13(2-5-15)21-11-18(17-10-16(26)6-8-20(17)28-21)24(31)34-12-23(30)14-3-7-19(27)22(9-14)29(32)33/h1-11H,12H2

InChI Key

ZHMYSAAAAYYQTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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